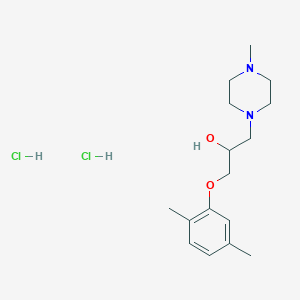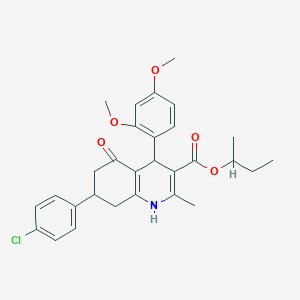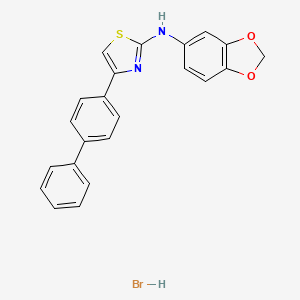
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that belongs to the class of beta-blockers. It is commonly referred to as DR-3355 and is used in scientific research for its pharmacological properties.
Mécanisme D'action
DR-3355 works by selectively blocking beta-1 adrenergic receptors. Beta-1 adrenergic receptors are located in the heart and are responsible for increasing heart rate and contractility. By blocking these receptors, DR-3355 reduces heart rate and contractility, leading to a decrease in cardiac output. This results in a decrease in blood pressure and a decrease in the workload of the heart.
Biochemical and Physiological Effects:
DR-3355 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, contractility, and cardiac output. It also decreases blood pressure and reduces the workload of the heart. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DR-3355 has several advantages for lab experiments. It is a selective beta-blocker that can be used to study the effects of blocking beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to study the mechanisms of cardiac arrhythmias. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to study the mechanisms of inflammatory diseases.
One limitation of DR-3355 is that it is a beta-blocker and can have side effects related to blocking beta-1 adrenergic receptors. It can cause bradycardia, hypotension, and heart failure in some patients. Additionally, DR-3355 may not be effective in patients with certain types of cardiac arrhythmias.
Orientations Futures
There are several future directions for research on DR-3355. One area of research is the development of new beta-blockers that are more selective for beta-1 adrenergic receptors. Another area of research is the development of new drugs that target the inflammatory pathways that are affected by DR-3355. Additionally, research on the mechanisms of cardiac arrhythmias and the effects of beta-blockers on these mechanisms is an important area of future research.
Méthodes De Synthèse
DR-3355 can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylphenol with epichlorohydrin to form 1-(2,5-dimethylphenoxy)-2,3-epoxypropane. The second step involves the reaction of 1-(2,5-dimethylphenoxy)-2,3-epoxypropane with 4-methylpiperazine to form 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol. The final step involves the reaction of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol with hydrochloric acid to form DR-3355 dihydrochloride.
Applications De Recherche Scientifique
DR-3355 is used in scientific research for its pharmacological properties. It is a beta-blocker that selectively blocks beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to treat cardiac arrhythmias. DR-3355 has also been shown to have anti-hypertensive effects and can be used to treat hypertension. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13-4-5-14(2)16(10-13)20-12-15(19)11-18-8-6-17(3)7-9-18;;/h4-5,10,15,19H,6-9,11-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJOPRJVTMKTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)


![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4959961.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)